molecular formula C20H20F2N2O3 B2585226 Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234799-94-0

Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate

Cat. No. B2585226
CAS RN: 1234799-94-0
M. Wt: 374.388
InChI Key: DEFUZFCIQYAWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate involves the use of specific precursor chemicals. Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular weight of this compound is 374.388.


Chemical Reactions Analysis

This compound can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .

Scientific Research Applications

HIV-1 Inhibition

Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate and its derivatives have been researched for their potential in HIV-1 inhibition. In particular, compounds like TAK-220, a piperidine-4-carboxamide CCR5 antagonist, demonstrated high CCR5 binding affinity and potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (Imamura et al., 2006).

Soluble Epoxide Hydrolase Inhibition

Research has also been conducted on 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. These compounds, with the triazine heterocycle as a critical functional group, showed potential for use in various disease models due to their ability to inhibit soluble epoxide hydrolase (Thalji et al., 2013).

Chemical Synthesis and Catalysis

This compound is also valuable in the field of chemical synthesis and catalysis. For instance, its use in oxindole synthesis via palladium-catalyzed C-H functionalization showcases its utility in medicinal chemistry synthesis (Magano et al., 2014).

Fluorescence in Polymer Studies

In polymer studies, derivatives of this compound have been used to investigate fluorescence in materials like poly(methylmethacrylate). The fluorescence properties of these compounds provide insights into the mobility and reorientation of molecules within polymer matrices (Ramesdonk et al., 1987).

Neuroinflammation Imaging

In the field of neurology, derivatives of this compound are used in PET imaging for targeting macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for imaging reactive microglia and studying neuroinflammation in disorders like Alzheimer’s and Parkinson’s disease (Horti et al., 2019).

Antimycobacterial Applications

Compounds with a similar structure have shown potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. This is evident in the design and synthesis of thiazole-aminopiperidine hybrid analogues, which demonstrated significant activity against Mycobacterium tuberculosis GyrB ATPase assay (Jeankumar et al., 2013).

properties

IUPAC Name

phenyl 4-[[(3,4-difluorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c21-17-7-6-15(12-18(17)22)19(25)23-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUZFCIQYAWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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